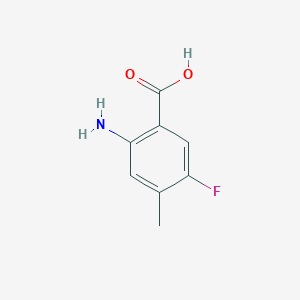

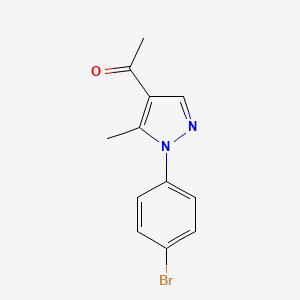

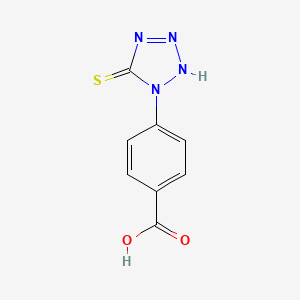

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, the synthesis of brominated tetrahydronaphthalene derivatives is described. The process involves high-temperature bromination of tetralin to yield 1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a major product. This compound is then further modified to produce methoxy and cyano derivatives of naphthalene . Although the exact synthesis of "8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one" is not detailed, the methods described could potentially be adapted for its synthesis by introducing a methoxy group at the appropriate position and oxidizing the corresponding alcohol to a ketone.

Molecular Structure Analysis

The second paper discusses a compound with a methoxy group and a methylthio substituent on a tetrahydronaphthalene ring. The molecular structure of this compound was established using single-crystal X-ray diffraction studies . While this compound is not brominated, the techniques used for structural analysis could be applied to "8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one" to determine its precise molecular configuration.

Chemical Reactions Analysis

The papers do not provide specific reactions for "8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one". However, the bromination and subsequent functionalization of tetrahydronaphthalene derivatives suggest that the compound could undergo further chemical transformations, such as nucleophilic substitution reactions due to the presence of the bromo group, or electrophilic aromatic substitution facilitated by the methoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of "8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one" are not directly reported in the papers. Nonetheless, based on the properties of similar compounds, it can be inferred that the presence of a bromo group would increase the molecular weight and possibly affect the compound's boiling point and density. The methoxy group could influence the solubility in organic solvents and the overall reactivity of the compound. The ketone functionality would contribute to the compound's ability to form hydrogen bonds and potentially affect its melting point .

Applications De Recherche Scientifique

-

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

-

Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods of Application : Novel methods for constructing benzofuran rings have been discovered in recent years .

- Results or Outcomes : Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQNUNKQQFTEDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCCC2=O)C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549142 |

Source

|

| Record name | 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

CAS RN |

61362-78-5 |

Source

|

| Record name | 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)